molecular formula C11H15ClN2O2 B1431003 Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride CAS No. 1443980-92-4

Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride

Cat. No.: B1431003
CAS No.: 1443980-92-4
M. Wt: 242.7 g/mol
InChI Key: SRRAPTHRFGJCOB-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a cyclopropyl group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the pyridine ring, followed by the introduction of the cyclopropyl and aminomethyl groups through a series of chemical reactions. The final step often involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate
  • 6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid
  • 2-Cyclopropyl-6-(aminomethyl)pyridine

Uniqueness

What sets Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)9-5-4-8(6-12)13-10(9)7-2-3-7;/h4-5,7H,2-3,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRAPTHRFGJCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)CN)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride
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Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride
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Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride
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Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride
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Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride
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Methyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate hydrochloride

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